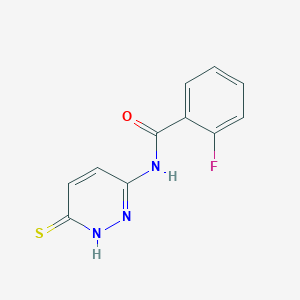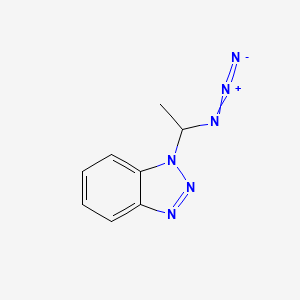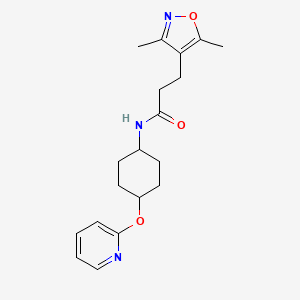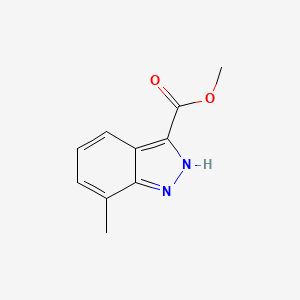
4-(3-Fluoropyridin-4-yl)piperidine-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Fluoropyridin-4-yl)piperidine-4-carbonitrile is a useful research compound. Its molecular formula is C11H12FN3 and its molecular weight is 205.236. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Crystal Structure and Molecular Docking Studies
A study by Venkateshan et al. (2019) explored the crystal structure of pyridine derivatives, including those similar to 4-(3-Fluoropyridin-4-yl)piperidine-4-carbonitrile. The research involved Hirshfeld surface analysis, density functional theory (DFT) calculations, and molecular docking studies, particularly focusing on Nicotinamidephosphoribosyltransferase (NAMPT) enzyme interactions, which have implications in apoptosis sensitivity (Venkateshan et al., 2019).
Synthesis and Pharmacological Properties
Mahesh et al. (2004) conducted a study on the synthesis of similar compounds using microwave irradiation. The research highlighted the potential of these compounds as serotonin 5-HT3 receptor antagonists, indicating their relevance in pharmacological research (Mahesh et al., 2004).
Anti-Proliferative Properties and DNA Binding
Ahagh et al. (2019) synthesized benzochromene derivatives containing piperidine and studied their anti-proliferative properties on HT-29 cells. The research also involved understanding the binding attributes with DNA, revealing significant cytotoxic activities through induction of apoptosis (Ahagh et al., 2019).
Chemoselective Synthesis and Biological Properties
Wagener et al. (2020) described a method for the chemoselective reduction of fluoropyridines to yield fluorinated piperidines. This process is crucial for synthesizing fluorinated derivatives of important drug compounds, thereby impacting pharmaceutical and agrochemical research (Wagener et al., 2020).
Antimicrobial Activity and Molecular Docking
Bhat and Begum (2021) worked on the synthesis of piperidine-based compounds and evaluated their in vitro antimicrobial activity. The research also included molecular docking studies to understand the interaction mechanism between these compounds and target proteins in bacterial strains (Bhat & Begum, 2021).
Novel CNS Penetrant M4 PAM Chemotype Discovery
Bewley et al. (2017) detailed the optimization of a novel M4 PAM scaffold, focusing on the 6-fluoro-4-(piperidin-1-yl)quinoline-3-carbonitrile core. This research is significant for its contribution to the development of compounds with improved potency and desirable physicochemical profiles for CNS penetration (Bewley et al., 2017).
Propriétés
IUPAC Name |
4-(3-fluoropyridin-4-yl)piperidine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3/c12-10-7-15-4-1-9(10)11(8-13)2-5-14-6-3-11/h1,4,7,14H,2-3,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQGZTTPQGCZMPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C#N)C2=C(C=NC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-4-methylthiazole-5-carboxylate](/img/structure/B3005966.png)


![2-Morpholinobenzo[d]thiazol-6-yl 2-(4-chlorophenoxy)acetate](/img/structure/B3005969.png)


![2-(4-chlorophenoxy)-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)acetamide](/img/structure/B3005974.png)
![2-Chloro-N-[1-(2-pyrazol-1-ylphenyl)ethyl]propanamide](/img/structure/B3005975.png)



![ethyl 3-(benzo[d]thiazol-2-yl)-2-(cyclopropanecarboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B3005980.png)
![2-[4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B3005981.png)
